Glutarimide, N,3-dimethyl-
Description
Contextualization within Cyclic Imide Chemistry
Cyclic imides are a class of heterocyclic compounds characterized by a functional group containing two acyl groups bound to a single nitrogen atom, often represented as -CO-N(R)-CO-. wikipedia.orgdergipark.org.tr These structures are typically derived from the condensation reaction of dicarboxylic acids or their anhydrides with ammonia (B1221849) or primary amines. wikipedia.org The glutarimide (B196013) family, based on a piperidine-2,6-dione core, is a prominent member of this class, derived from glutaric acid. wikipedia.orgwikipedia.org
Structurally, cyclic imides are related to acid anhydrides but exhibit greater resistance to hydrolysis. wikipedia.org Their chemical properties are influenced by the highly polar imide group, which often imparts good solubility in polar organic solvents. wikipedia.org A key feature of cyclic imides is their general hydrophobicity and neutral character, which allows them to permeate biological membranes, a property that underpins their use in medicinal chemistry. dergipark.org.trresearchgate.net The imide ring is a versatile scaffold used for further chemical transformations and the synthesis of more complex molecules. researchgate.netbenthamdirect.com
Historical Trajectories and Milestones in Academic Research on Glutarimide Derivatives
The study of glutarimide and its derivatives has a rich history. The parent compound, glutarimide, was first synthesized from glutaric acid in the early 20th century. wikipedia.org For decades, it remained primarily a subject of synthetic interest. This changed dramatically in the 1950s with the synthesis and marketing of thalidomide (B1683933), a derivative featuring a glutarimide ring attached to a phthalimide (B116566) moiety. wikipedia.orgnih.gov The subsequent discovery of its tragic teratogenic effects led to its withdrawal but also sparked intense research into the bioactivity of the glutarimide scaffold that continues to this day. wikipedia.orgtaylorandfrancis.com
Research in the 1960s expanded to naturally occurring glutarimides, such as the antibiotic cycloheximide, which was investigated for its potent cytotoxic effects. tandfonline.com A significant concept that emerged from early organic chemistry research is the "geminal alkyl effect," which observes that introducing two alkyl groups on the same carbon atom in a chain enhances the rate of cyclization and the stability of the resulting ring. dtic.mil This principle helps explain the high stability of derivatives like 3,3-dimethylglutarimide (B74337). dtic.mil
The modern era of glutarimide research was launched by the revival of thalidomide in the 1990s as a treatment for complications of leprosy and later for multiple myeloma. nih.govtandfonline.com This renaissance spurred the development of safer and more potent analogues, known as immunomodulatory imide drugs (IMiDs), such as lenalidomide (B1683929) and pomalidomide, cementing the glutarimide core as a critical pharmacophore in modern drug discovery. wikipedia.orgtandfonline.comacs.org
Contemporary Research Significance and Emerging Avenues for 3,3-Dimethylglutarimide
In recent years, 3,3-dimethylglutarimide has been featured in several specialized areas of chemical research, highlighting its utility as a versatile chemical building block.
Precursors for Cross-Coupling Reactions: A 2020 study highlighted the use of N-acyl-glutarimides, including derivatives of 3,3-dimethylglutarimide, as highly reactive precursors for N–C(O) bond cross-coupling reactions like the Suzuki–Miyaura coupling. acs.org The twisted structure of these amides leads to ground-state destabilization, making them exceptionally effective reagents for forming new carbon-carbon bonds under catalytic conditions. acs.org
Ligands in Organometallic Chemistry: Research has demonstrated that 3,3-dimethylglutarimide can be deprotonated to form the 3,3-dimethylglutarimidate anion, which serves as a ligand in coordination chemistry. It has been used to synthesize platinum(II) complexes, such as cis-[PtCl(dmg)(PPh₃)₂] (where dmg is 3,3-dimethylglutarimidate). researchgate.net Structural analysis of these complexes provides insight into bond restrictions and the electronic environment around the metal center. researchgate.net
Reagents in Radical Chemistry: In a 2022 review on nitrogen-centered radicals, N-bromo-3,3-dimethylglutarimide was identified as a reagent used in radical-mediated reactions. acs.org Such reagents are valuable in organic synthesis for their ability to initiate reactions like the amination of arenes and the functionalization of alkenes, enabling the construction of complex nitrogen-containing heterocycles. acs.org
Scaffolds for Novel Compounds: The stable ring structure of 3,3-dimethylglutarimide makes it an attractive scaffold for building more complex molecules. For instance, it has been incorporated into the structure of N-(3,5-di-t-butyl-4-hydroxyphenyl)-3,3-dimethylglutarimide, a compound synthesized and studied for its potential as a novel antioxidant. open.ac.uk
Structure
2D Structure
3D Structure
Properties
CAS No. |
17834-05-8 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1,4-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C7H11NO2/c1-5-3-6(9)8(2)7(10)4-5/h5H,3-4H2,1-2H3 |
InChI Key |
SFLAOQVRKXAXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C(=O)C1)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N,3 Dimethylglutarimide
Established Synthetic Routes to the N,3-Dimethylglutarimide Core
The formation of the N,3-dimethylglutarimide structure relies on foundational methods of organic synthesis, primarily involving the creation of its precursor, 3-methylglutaric anhydride (B1165640), followed by imidization.
Classical Preparative Approaches and Methodological Advancements
Historically, the synthesis of N,3-dimethylglutarimide is achieved through a two-step process. The first step involves the preparation of 3-methylglutaric anhydride, the key intermediate. A common method for this is the Michael addition of diethyl malonate to methyl crotonate, followed by hydrolysis, decarboxylation, and subsequent dehydration with a reagent like acetic anhydride to form the cyclic anhydride. orgsyn.org
Once 3-methylglutaric anhydride is obtained, two primary classical routes can be employed to form the N,3-dimethylglutarimide ring:
Reaction with an Amine Source: The most direct method involves heating 3-methylglutaric anhydride with methylamine. publish.csiro.au This reaction proceeds through the formation of an intermediate glutaramic acid, which then undergoes thermal dehydration and cyclization to yield the final N,3-dimethylglutarimide product. publish.csiro.au A similar approach involves heating the anhydride with urea. acs.org
N-Alkylation of 3-Methylglutarimide (B1221772): An alternative classical route involves first forming the unsubstituted 3-methylglutarimide by reacting the anhydride with ammonia (B1221849). The resulting imide can then be N-alkylated. Specifically, N-methylation can be achieved by treating 3-methylglutarimide with a methylating agent, such as methyl iodide, in the presence of a base like potassium hydroxide. publish.csiro.au This method is part of a broader strategy known as the Guareschi procedure, which has been widely used for synthesizing N-substituted glutarimides. publish.csiro.au
These classical methods, while effective, often require high temperatures and can sometimes result in modest yields.
Modernized Synthesis Protocols and Efficiency Enhancements
Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing substituted glutarimide (B196013) cores, often with high levels of stereocontrol. These protocols represent significant enhancements in terms of reaction conditions, yields, and selectivity.
One powerful modern approach utilizes organocatalysis. For instance, N-heterocyclic carbene (NHC) catalysis enables a formal [3+3] annulation reaction between enals and substituted malonamides. acs.orgnih.gov This method allows for the enantioselective synthesis of highly functionalized glutarimides in a single operation, constructing the C-C and C-N bonds concurrently under mild conditions. nih.govresearchgate.net
Other advanced strategies include:
Michael Addition/Cyclization Cascades: Tandem reactions involving a base-catalyzed Michael addition of an active methylene (B1212753) compound to a conjugated amide, followed by an intramolecular N-acylation, provide a simple and general route to functionalized glutarimides. researchgate.net
Multicomponent Reactions (MCRs): MCRs offer a highly efficient way to build molecular complexity in a single step, and various protocols have been developed for the synthesis of complex glutarimide frameworks. researchgate.netthieme-connect.com
Enzymatic Hydrolysis: For producing chiral building blocks, the asymmetric hydrolysis of a 3-substituted glutarimide using an enzyme source can yield optically active 3-substituted glutaric acid monoamides, which are valuable intermediates for enantiomerically pure glutarimides. google.com
These modern protocols often employ transition-metal catalysts (e.g., rhodium, palladium) or organocatalysts, enabling reactions that are not feasible with classical methods and providing access to chiral, non-racemic glutarimide derivatives. researchgate.netnih.gov
Strategies for Derivatization and Analogue Synthesis
The N,3-dimethylglutarimide scaffold serves as a versatile template for further chemical modification. Derivatization strategies focus on substitution at the nitrogen atom and modification of the carbon ring to generate a library of analogues for various applications, including drug discovery.
N-Substitution and Alkylation Reactions
The most straightforward derivatization involves modifying the substituent on the imide nitrogen. Starting from 3-methylglutarimide, a wide array of analogues can be synthesized via N-alkylation. This is typically achieved by deprotonating the imide N-H with a suitable base (e.g., potassium hydroxide, sodium hydride) followed by reaction with an electrophile, such as an alkyl or benzyl (B1604629) halide. publish.csiro.au This approach allows for the introduction of various functional groups and steric bulk at the nitrogen atom, which can significantly influence the molecule's properties.
Alternatively, starting from 3-methylglutaric anhydride, different N-substituted analogues can be prepared in a single step by reacting the anhydride with a diverse range of primary amines under thermal conditions. publish.csiro.au This method provides a direct route to a library of N-substituted 3-methylglutarimides.
| Starting Material | Reagent | Reaction Type | Product |
|---|---|---|---|
| 3-Methylglutarimide | Methyl Iodide / Base | N-Methylation | N,3-Dimethylglutarimide |
| 3-Methylglutarimide | Benzyl Bromide / Base | N-Benzylation | N-Benzyl-3-methylglutarimide |
| 3-Methylglutaric Anhydride | Propylamine / Heat | Imidization | N-Propyl-3-methylglutarimide |
| 3-Methylglutaric Anhydride | Aniline / Heat | Imidization | N-Phenyl-3-methylglutarimide |
Ring-Modified Glutarimide Analogues and Scaffold Diversity
Beyond N-substitution, modifying the carbon backbone of the glutarimide ring offers another dimension for creating structural diversity. Modern catalytic methods have enabled late-stage functionalization of the glutarimide core, which is particularly valuable for generating novel analogues from a common intermediate.
A key strategy is the functionalization at the α-position (the carbon adjacent to the carbonyl group). A recently developed technique involves a rhodium-catalyzed N-H insertion reaction using an N-Boc-α-diazo glutarimide reagent. nih.gov This method allows for the convenient incorporation of a wide range of heterocyclic substituents at the alpha-position under mild conditions, yielding structures that are important for biological applications. nih.gov
Other late-stage C(sp³)–H functionalization techniques are also emerging. Asymmetric rhodium-catalyzed cyclopropanation can be performed on intact glutarimide substrates to install cyclopropane (B1198618) rings, introducing valuable sp³-rich elements and creating stereochemically complex analogues. nih.gov These advanced methods allow for precise modifications to the glutarimide scaffold, expanding the accessible chemical space far beyond what classical methods permit. nih.gov
Formation of Complex Structures and Heterodimers
The glutarimide moiety is a critical pharmacophore in a class of molecules known as molecular glue degraders, which includes the immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogues. wikipedia.org These compounds function by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). nih.govrscf.ru This interaction is foundational to the design of Proteolysis-Targeting Chimeras (PROTACs), which are heterodimeric molecules designed to induce the degradation of specific target proteins. mtoz-biolabs.com
PROTACs consist of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ligase (the "recruiter"), and a chemical linker that connects the two. researchgate.net The glutarimide core, as found in N,3-dimethylglutarimide, serves as an effective and widely used CRBN recruiter. chemrxiv.org
Reactivity Studies and Mechanistic Insights into Chemical Transformations
Nucleophilic Addition Reactions and Regioselectivity
The glutarimide ring possesses two electrophilic carbonyl carbons, making it susceptible to nucleophilic attack. The regioselectivity of such additions is a key consideration in the functionalization of this scaffold. While specific studies on N,3-dimethylglutarimide are not extensively documented in publicly available literature, the reactivity of related glutarimide systems with organometallic reagents provides valuable insights.
The addition of organolithium and Grignard reagents to unsymmetrically substituted cyclic imides is influenced by both steric and electronic factors. The presence of a methyl group at the 3-position in N,3-dimethylglutarimide would sterically hinder the adjacent C2-carbonyl group. Consequently, nucleophilic attack would be expected to occur preferentially at the less hindered C6-carbonyl.
Table 1: Predicted Regioselectivity of Nucleophilic Addition to N,3-Dimethylglutarimide
| Nucleophile (Nu⁻) | Major Product (Predicted) | Minor Product (Predicted) |
| R-MgX (Grignard Reagent) | Attack at C6-carbonyl | Attack at C2-carbonyl |
| R-Li (Organolithium Reagent) | Attack at C6-carbonyl | Attack at C2-carbonyl |
This table is based on general principles of steric hindrance in nucleophilic additions to cyclic imides and is predictive in the absence of specific experimental data for N,3-dimethylglutarimide.
Further research is required to experimentally validate these predictions and to explore the influence of various nucleophiles and reaction conditions on the regioselectivity of addition to the N,3-dimethylglutarimide ring.
Radical-Mediated Functionalization and Reactivity Profiles
The study of radical reactions involving glutarimide derivatives provides another avenue for their functionalization. A key transformation in this area is the Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) for the allylic or benzylic bromination of hydrocarbons via a free radical mechanism. masterorganicchemistry.comwikipedia.org While NBS is the common reagent, the analogous N-bromo-3,3-dimethylglutarimide has also been investigated for its radical-generating capabilities.
Flash photolysis of N-bromo-3,3-dimethylglutarimide in carbon tetrachloride has been shown to generate a transient species identified as the corresponding imidyl radical. researchgate.net This radical can then participate in subsequent reactions. The presence of the gem-dimethyl groups at the 3-position is thought to stabilize the radical species.
The reactivity profile of the N,3-dimethylglutarimide radical would likely involve hydrogen abstraction or addition to unsaturated systems. The position of functionalization on the glutarimide ring itself would depend on the relative stability of the resulting carbon-centered radicals. Abstraction of a hydrogen atom from the 3-position would be favored due to the formation of a tertiary radical.
Table 2: Potential Radical-Mediated Reactions of N,3-Dimethylglutarimide Derivatives
| Reagent | Reaction Type | Potential Product(s) |
| N-Bromo-N,3-dimethylglutarimide + Radical Initiator | Radical Halogenation | 3-Bromo-N,3-dimethylglutarimide |
| N,3-Dimethylglutarimide + Radical Initiator + Alkene | Radical Addition | Adduct of the glutarimide radical to the alkene |
This table outlines plausible radical reactions based on known reactivity patterns of similar N-haloimides and general principles of radical chemistry.
Impact of the Glutarimide Ring on Amide Reactivity (e.g., N–C Bond Cross-Coupling)
A significant area of research involving glutarimide derivatives is their application in N–C bond cross-coupling reactions. The reactivity of the amide bond is substantially influenced by the glutarimide ring. N-acylglutarimides have been identified as highly reactive precursors for these transformations, a property attributed to the ground-state destabilization of the amide bond. lucp.net
This destabilization arises from the twisted nature of the exocyclic N-acyl bond. The glutarimide ring forces the amide bond out of planarity, which reduces the resonance stabilization typically associated with amides. This "twist" makes the N–C bond more susceptible to cleavage and subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.
In a comparative study, N-acylsuccinimides, which exhibit a half-twist in their amide bond, were also found to be effective acyl-transfer reagents in Suzuki-Miyaura cross-coupling. chemistryworld.com This suggests a correlation between the degree of amide bond twist and reactivity in such transformations.
Table 3: Comparison of Activating Groups in Suzuki-Miyaura Acylative Cross-Coupling
| Activating Group | Amide Bond Geometry | Reactivity in N-C Cross-Coupling | Reference |
| Glutarimide | Perpendicularly Twisted | High | lucp.net |
| Succinimide | Half-Twisted | Moderate to High | chemistryworld.com |
| Acyclic Amide | Planar | Low | - |
Tautomeric Equilibrium Investigations (e.g., Thorpe-Ingold Effect)
The Thorpe-Ingold effect, or gem-dimethyl effect, describes the acceleration of ring-closing reactions and the influence on intramolecular equilibria due to the presence of geminal substituents. wikipedia.org This effect is attributed to a decrease in the internal bond angle, which brings the reactive groups closer together, and a reduction in the conformational freedom of the acyclic precursor, which lowers the entropic barrier to cyclization. wikipedia.orgchem-station.com
In the context of N,3-dimethylglutarimide, the Thorpe-Ingold effect could potentially influence the tautomeric equilibrium between the glutarimide (lactam) form and its corresponding lactim tautomer. The presence of the gem-dimethyl group at the 3-position could favor the cyclic glutarimide structure by destabilizing the corresponding ring-opened amino acid precursor to a greater extent than the cyclic imide.
Development of Novel Synthetic Methodologies Utilizing Glutarimide Scaffolds
The unique reactivity of the glutarimide ring makes it a valuable scaffold for the development of novel synthetic methodologies. Its derivatives have been employed as precursors in the synthesis of a variety of more complex molecules, including bioactive compounds and natural product analogs.
For instance, the glutarimide scaffold is a key component of certain immunomodulatory drugs. Synthetic efforts in this area often involve the functionalization of the glutarimide ring at various positions to modulate biological activity.
Furthermore, the predictable reactivity of the carbonyl groups and the potential for stereoselective transformations make glutarimide derivatives attractive starting materials for the synthesis of alkaloids and other nitrogen-containing heterocycles. The ability to selectively open the glutarimide ring under certain conditions provides a pathway to functionalized acyclic intermediates that can be further elaborated.
Table 4: Examples of Synthetic Applications of Glutarimide Scaffolds
| Starting Material | Reaction Type | Product Class | Application |
| Substituted Glutarimide | Ring-opening and cyclization | Alkaloid precursors | Natural product synthesis |
| Functionalized Glutarimide | Cross-coupling reactions | Biologically active molecules | Medicinal chemistry |
| Chiral Glutarimide Derivatives | Asymmetric synthesis | Enantiopure compounds | Stereoselective synthesis |
Structural Characterization and Advanced Spectroscopic Investigations of N,3 Dimethylglutarimide
Solid-State Structural Elucidation via X-Ray Crystallography
X-ray crystallography of related compounds demonstrates the puckered nature of the six-membered glutarimide (B196013) ring and establishes the stereochemical relationships of the substituents. mdpi.com The data obtained from such analyses are crucial for understanding how the molecule packs in a crystal and interacts with neighboring molecules.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
Spectroscopic Analysis for Structural and Conformational Research
Spectroscopic methods are indispensable for confirming the molecular structure of N,3-dimethylglutarimide and probing its conformational dynamics in various states.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. cardiff.ac.ukbiointerfaceresearch.com For N,3-dimethylglutarimide, the most prominent vibrational bands are associated with the carbonyl (C=O) groups of the imide function.
In IR spectroscopy, the symmetric and asymmetric stretching vibrations of the two carbonyl groups typically appear as strong absorption bands in the region of 1650-1750 cm⁻¹. The exact positions of these bands are sensitive to the molecule's environment, such as the solvent or solid-state packing. s-a-s.org Raman spectroscopy offers complementary information, particularly for non-polar bonds, and aids in a more complete assignment of the molecule's vibrational modes. nih.gov Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed alongside experimental data to achieve unambiguous assignment of the observed vibrational bands to specific molecular motions. mdpi.com
Table 2: Characteristic Vibrational Frequencies for N,3-Dimethylglutarimide (Note: The exact wavenumbers can vary based on the experimental conditions.)
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| N-H Stretch | 3200 - 3300 | IR, Raman |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |
| C=O Stretch (Asymmetric) | ~1720 | IR (Strong) |
| C=O Stretch (Symmetric) | ~1680 | IR (Strong), Raman (Medium) |
| C-N Stretch | 1200 - 1350 | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are routinely used to characterize N,3-dimethylglutarimide.
In the ¹H NMR spectrum, distinct signals are observed for the N-methyl protons, the C3-methyl protons, and the methylene (B1212753) (CH₂) protons of the glutarimide ring. The chemical shifts (δ) and spin-spin coupling patterns of these protons provide definitive evidence for the molecular structure. spectrabase.com For example, the protons on the carbon adjacent to the carbonyl groups will typically appear at a lower field (higher ppm value) compared to other methylene protons.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com The carbonyl carbons are readily identified by their characteristic chemical shifts in the range of 170-180 ppm. The signals for the methyl carbons and the methylene carbons of the ring appear at a higher field.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for N,3-Dimethylglutarimide (Note: Values are typically reported in ppm relative to a standard like TMS and can vary with the solvent used, such as DMSO-d₆ or CDCl₃.) spectrabase.comrsc.org
| Nucleus | Atom | Expected Chemical Shift (ppm) |
| ¹H | N-CH₃ | ~2.8 - 3.0 |
| ¹H | C3-CH₃ | ~1.0 - 1.2 |
| ¹H | Ring CH₂ | ~2.0 - 2.7 |
| ¹H | Ring CH | ~2.5 - 2.8 |
| ¹³C | C=O | ~173 |
| ¹³C | N-CH₃ | ~25 - 30 |
| ¹³C | C3-CH₃ | ~20 - 25 |
| ¹³C | Ring CH₂, CH, C(CH₃) | ~30 - 50 |
Conformational Analysis and Geometrical Studies of the Glutarimide Ring System
The six-membered glutarimide ring is not planar and adopts puckered conformations to minimize steric and torsional strain. Conformational analysis, often investigated using a combination of NMR spectroscopy and computational modeling, reveals the preferred shapes of the ring. nih.govresearchgate.net Like cyclohexane, the glutarimide ring can exist in various conformations, such as chair, boat, and twist-boat forms.
For substituted glutarimides like N,3-dimethylglutarimide, the substituents (the N-methyl and C3-methyl groups) will preferentially occupy positions (axial or equatorial) that minimize unfavorable steric interactions. The relative energies of these different conformations determine the predominant geometry of the molecule in solution. mdpi.com The presence of the planar imide group (C-CO-N-CO-C) influences the ring's geometry, often leading to a distorted chair or envelope-like conformation as the most stable form.
Supramolecular Interactions in Crystal Engineering (e.g., Cocrystal Formation with Active Pharmaceutical Ingredients)
N,3-dimethylglutarimide possesses functional groups—specifically, the imide proton (N-H) as a hydrogen bond donor and the two carbonyl oxygens (C=O) as hydrogen bond acceptors—that can participate in robust intermolecular interactions. researchgate.net These directed interactions are fundamental to the field of crystal engineering, where molecules are assembled into predictable, ordered solid-state structures. researchgate.net
A key application of glutarimides in this area is the formation of cocrystals with active pharmaceutical ingredients (APIs). nih.gov By co-crystallizing with an API, derivatives of glutarimide can modify the API's physical properties, such as solubility and stability, without altering its chemical structure. ijnrd.org The imide group can form strong N-H···O or N-H···N hydrogen bonds with complementary functional groups on an API molecule. mdpi.com For example, the ability of the related 3,3-dimethylglutarimide (B74337) to form heterodimers is a well-documented aspect of its chemical behavior. lookchem.com This predictable hydrogen-bonding capability makes N,3-dimethylglutarimide a potentially valuable "coformer" for designing new solid forms of pharmaceutical compounds.
Computational and Theoretical Studies on N,3 Dimethylglutarimide and Its Derivatives
Quantum Chemical Calculations (e.g., DFT, MP2, Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties at the atomic and electronic levels. For N,3-dimethylglutarimide, methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and other ab initio techniques are invaluable for predicting its behavior.
The electronic structure of N,3-dimethylglutarimide, characterized by the distribution of electrons within its molecular orbitals, is key to its stability and reactivity. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical stability and reactivity; a larger gap generally suggests higher stability.
Table 1: Hypothetical Calculated Electronic Properties of N,3-Dimethylglutarimide This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for N,3-dimethylglutarimide are not readily available in the literature.
| Property | Calculated Value (Method: B3LYP/6-311++G(d,p)) |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 2.5 D |
Theoretical vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which, when diagonalized, yields the vibrational frequencies and normal modes of the molecule. For N,3-dimethylglutarimide, these calculations can predict the frequencies of key vibrational modes, such as the C=O stretches of the imide group, the C-N stretches, and the various bending and stretching modes of the methyl and methylene (B1212753) groups.
The calculated IR intensities for each vibrational mode help in predicting the appearance of an experimental IR spectrum. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound or to identify the presence of specific functional groups.
Table 2: Hypothetical Predicted Vibrational Frequencies for N,3-Dimethylglutarimide This table presents hypothetical data for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|
| C=O symmetric stretch | 1750 | Strong |
| C=O asymmetric stretch | 1705 | Strong |
| N-CH₃ stretch | 1180 | Medium |
| C-N stretch (ring) | 1250 | Medium |
| CH₂ scissoring | 1460 | Medium |
Molecular Dynamics Simulations for Conformational Flexibility and Ligand Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with other molecules. An MD simulation of N,3-dimethylglutarimide would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and calculating the forces between all atoms over a series of small time steps.
Such simulations can reveal how the glutarimide (B196013) ring and its substituents move and flex over time. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target, such as a protein. By observing the trajectory of the molecule, researchers can identify the most commonly accessed conformations and the transitions between them.
When studying ligand interactions, N,3-dimethylglutarimide can be placed in a simulation with a target protein. The MD simulation will then show how the small molecule explores the protein's surface and, if it binds, how it settles into a binding pocket. This can provide valuable information about the binding mode and the stability of the protein-ligand complex.
In-Depth Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)
The way N,3-dimethylglutarimide interacts with its environment is governed by intermolecular forces. The two carbonyl groups in the glutarimide ring are potential hydrogen bond acceptors, meaning they can interact with hydrogen bond donors like water or the amino acid residues of a protein. The N-methyl group, however, means that unlike a simple imide, N,3-dimethylglutarimide cannot act as a hydrogen bond donor.
Van der Waals forces, which include dispersion forces and dipole-dipole interactions, also play a significant role. The methyl groups and the carbon backbone contribute to these non-polar interactions. Computational methods can be used to quantify the strength of these interactions. For example, the interaction energy between N,3-dimethylglutarimide and a water molecule can be calculated at various orientations to map out the hydrogen bonding potential. Similarly, its interaction with non-polar molecules can be modeled to understand its solubility in different solvents.
Structure-Activity Relationship (SAR) Modeling at a Theoretical Level
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. At a theoretical level, this is often done using Quantitative Structure-Activity Relationship (QSAR) modeling. A QSAR model is a mathematical equation that relates a set of molecular descriptors (numerical representations of molecular properties) to a biological activity.
For a series of N,3-dimethylglutarimide derivatives, one could calculate a variety of descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors would then be correlated with an experimentally measured biological activity (e.g., enzyme inhibition, receptor binding affinity) using statistical methods like multiple linear regression or partial least squares.
A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. For instance, a model might reveal that increasing the steric bulk at a certain position on the glutarimide ring leads to higher activity, or that a more electron-rich aromatic substituent is beneficial.
Exploration of Tautomerism and Rotational Barriers via Computational Methods
Tautomerism is a form of isomerism where molecules can interconvert through the migration of a proton. For N,3-dimethylglutarimide, the primary form is the imide tautomer. However, it is theoretically possible for a proton from one of the adjacent methylene groups to migrate to a carbonyl oxygen, forming an enol tautomer. Computational methods can be used to calculate the relative energies of these tautomers. For N,3-dimethylglutarimide, it is expected that the imide form is significantly more stable than any potential enol tautomers.
Rotational barriers are another important aspect of molecular dynamics. In N,3-dimethylglutarimide, there are several bonds around which rotation can occur, such as the bond connecting the N-methyl group to the nitrogen atom and the bonds within the glutarimide ring. The rotation around the C-N bonds of the imide is of particular interest, as it is known to have a significant energy barrier in amides and imides due to the partial double bond character. Computational methods can be used to calculate the energy profile for rotation around these bonds, providing the height of the rotational barrier. This information is crucial for understanding the conformational dynamics of the molecule. In amides, these barriers can be on the order of 15-20 kcal/mol. msu.edu
Similarity Assessment to Biologically Relevant Scaffolds (e.g., Pyrimidine (B1678525) Bases)
In the realm of computational and theoretical chemistry, assessing the similarity of a synthetic scaffold to a known biologically relevant molecule can provide valuable insights into its potential as a bioactive agent. This section explores the structural and electronic similarities between N,3-dimethylglutarimide and the pyrimidine bases, a class of molecules fundamental to the structure of DNA and RNA. By comparing their key physicochemical and pharmacophoric features, we can hypothesize about the potential for N,3-dimethylglutarimide to mimic the interactions of natural pyrimidines. For this analysis, thymine (B56734) is used as a representative pyrimidine base.
Structural and Pharmacophoric Feature Comparison
A primary determinant of molecular recognition in biological systems is the spatial arrangement of hydrogen bond donors and acceptors. These features are critical for the specific pairing of pyrimidine bases with their purine (B94841) counterparts in the DNA double helix. A comparative analysis of the pharmacophoric features of N,3-dimethylglutarimide and thymine reveals both similarities and differences in their potential interaction profiles.
Thymine possesses a well-defined pattern of hydrogen bond donors and acceptors that are crucial for its biological function. nih.gov It has one hydrogen bond donor and two hydrogen bond acceptor sites. wikipedia.org Similarly, computational predictions for 3,3-dimethylglutarimide (B74337), a closely related analog of N,3-dimethylglutarimide, indicate the presence of one hydrogen bond donor and two hydrogen bond acceptors. lookchem.com This alignment in the number and type of hydrogen bonding features suggests a potential for N,3-dimethylglutarimide to engage in similar intermolecular interactions as thymine.
| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|
| N,3-Dimethylglutarimide (predicted) | 1 | 2 |
| Thymine | 1 | 2 |
Electrostatic Potential and Molecular Properties
Further comparison of computationally predicted molecular properties provides a more quantitative assessment of the similarities between these two scaffolds. The topological polar surface area (TPSA), a descriptor that correlates well with passive molecular transport through membranes, offers another point of comparison. molinspiration.com For thymine, the TPSA is 58.2 Ų, while for 3,3-dimethylglutarimide, it is predicted to be 46.17 Ų. lookchem.comnih.gov These values, being in a comparable range, suggest that the two molecules may exhibit similar polarity and solvation characteristics.
The acidity of the N-H proton, represented by the pKa value, is another important parameter influencing ionization state and interaction potential. The experimental pKa of thymine is approximately 9.7. wikipedia.org The predicted pKa for 3,3-dimethylglutarimide is around 11.81. chemicalbook.comchemicalbook.comlookchem.com This difference indicates that the imide proton of the glutarimide scaffold is less acidic than the corresponding proton in thymine.
| Property | N,3-Dimethylglutarimide (or 3,3-dimethylglutarimide) | Thymine |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 46.17 Ų (predicted for 3,3-dimethylglutarimide) lookchem.com | 58.2 Ų nih.gov |
| pKa | ~11.81 (predicted for 3,3-dimethylglutarimide) chemicalbook.comchemicalbook.comlookchem.com | ~9.7 wikipedia.org |
Biological Activity and Molecular Mechanisms in Research Models of N,3 Dimethylglutarimide
Enzyme Inhibition and Modulation Studies
There is no available scientific literature detailing the effects of N,3-dimethylglutarimide on enzyme activity.
Cholinesterase Inhibition (Butyrylcholinesterase, Acetylcholinesterase)
No studies were found that investigated the inhibitory or modulatory activity of N,3-dimethylglutarimide against acetylcholinesterase or butyrylcholinesterase.
Sirtuin Modulatory Activities
The scientific record contains no information on whether N,3-dimethylglutarimide interacts with or modulates the activity of sirtuin enzymes.
Investigation of Other Enzyme Systems (e.g., α-glucosidase, Lipoxygenase)
No research could be located that has examined the effects of N,3-dimethylglutarimide on other enzyme systems, including α-glucosidase or lipoxygenase.
Receptor Interaction and Ligand Binding Investigations in Pre-clinical Contexts
There is a lack of published data concerning the interaction of N,3-dimethylglutarimide with any biological receptors.
Central Nervous System (CNS) Receptor Affinity Studies
No preclinical studies documenting the binding affinity of N,3-dimethylglutarimide for any Central Nervous System receptors have been published.
Molecular Recognition and Binding Mode Analysis
In the absence of interaction data with any biological targets, no molecular recognition or binding mode analyses for N,3-dimethylglutarimide are available.
Interactions with Biomacromolecules and Inorganic Species
The interaction of N,3-dimethylglutarimide with various biological and chemical entities is a subject of research interest, driven by the need to understand its mechanism of action and potential applications. Studies have explored its coordination chemistry with metal ions, hypothesized its interactions with nucleic acids, and investigated its transport across biological membranes.
Metal Ion Complexation and Coordination Chemistry (e.g., Zn, Cu, Hg, Ag, Lanthanides)
While specific studies on the complexation of N,3-dimethylglutarimide with a wide array of metal ions are not extensively documented, research on related glutarimide (B196013) derivatives provides insights into its potential coordination behavior. The glutarimide ring contains a deprotonatable N-H group and two carbonyl oxygens, which are potential sites for metal ion binding.
Investigations into the binding properties of 3-(N-phenylacetylamino)-2,6-piperidinedione, a glutarimide derivative, with metal ions such as Cu(II), Zn(II), Hg(II), and Ag(I) have shown that complex formation likely occurs at the deprotonated nitrogen atom of the 2,6-piperidinedione ring. This suggests that N,3-dimethylglutarimide could also coordinate with metal ions through its imide nitrogen. The presence of the methyl group on the nitrogen atom in N,3-dimethylglutarimide would, however, preclude deprotonation at this site, suggesting that coordination would likely involve the carbonyl oxygen atoms.
In studies of palladium complexes with glutarimide ligands, it has been observed that two glutarimide ligands coordinate with the palladium atom through the deprotonated ring nitrogen, forming a trans square-planar environment. semanticscholar.org Furthermore, research on N,N-dimethyl-3-oxa-glutaramic acid, a compound with a related amide structure, has shown that it forms a tridentate complex with Np(V) through the coordination of three oxygen atoms. researchgate.net This suggests that the carbonyl oxygens of the glutarimide ring in N,3-dimethylglutarimide could play a significant role in coordinating with metal ions.
The nature of the metal ion and the reaction conditions would be expected to influence the coordination geometry and stoichiometry of the resulting complexes. The table below summarizes the potential coordination sites of N,3-dimethylglutarimide and findings from related compounds.
| Potential Coordination Site | Metal Ions Investigated in Related Compounds | Observed/Predicted Interaction |
|---|---|---|
| Deprotonated Imide Nitrogen | Cu(II), Zn(II), Hg(II), Ag(I), Pd(II) | Primary binding site in unsubstituted glutarimides. semanticscholar.org |
| Carbonyl Oxygens | Np(V) | Tridentate coordination involving oxygen atoms in a related amide. researchgate.net |
| Overall Chelation | Various | Formation of stable chelate rings is possible, enhancing complex stability. |
Hypothesized Interactions with Nucleic Acid Structures (e.g., DNA Intercalation)
There is currently no direct experimental evidence to suggest that N,3-dimethylglutarimide acts as a DNA intercalating agent. DNA intercalators are typically planar, aromatic molecules that can insert themselves between the base pairs of the DNA double helix. youtube.com The structure of N,3-dimethylglutarimide is non-planar and lacks the extensive aromatic system characteristic of classical intercalators like acridines or ethidium (B1194527) bromide. alkalisci.com
However, it is hypothesized that some small molecules can interact with DNA through groove binding or electrostatic interactions with the phosphate (B84403) backbone. The carbonyl groups of N,3-dimethylglutarimide could potentially form hydrogen bonds with the functional groups of DNA bases in the major or minor grooves. The likelihood and nature of such interactions would require confirmation through computational modeling and experimental studies such as spectroscopy or calorimetry.
Mechanisms of Biological Membrane Permeation and Transport
The ability of a compound to cross biological membranes is crucial for its biological activity. For N,3-dimethylglutarimide, its relatively small size and moderate lipophilicity suggest that it may be able to permeate cell membranes through passive diffusion. chemicalbook.com
A significant hypothesis regarding the transport of glutarimide-containing compounds stems from the structural similarity of the glutarimide moiety to uracil (B121893) and thymine (B56734) nucleosides. nih.gov This resemblance suggests that glutarimide derivatives might be recognized by and interact with the same transport proteins responsible for the cellular uptake of these nucleobases. semanticscholar.orgnih.gov If this hypothesis holds true for N,3-dimethylglutarimide, its entry into cells could be facilitated by carrier-mediated transport, a mechanism that is more efficient than simple passive diffusion. semanticscholar.orgnih.gov
The potential mechanisms for the permeation of N,3-dimethylglutarimide across biological membranes are summarized in the table below.
| Transport Mechanism | Description | Relevance to N,3-Dimethylglutarimide |
|---|---|---|
| Passive Diffusion | Movement of a substance across a membrane down its concentration gradient without the help of transport proteins. chemicalbook.com | Likely to occur due to the compound's physicochemical properties. |
| Facilitated Diffusion | Movement of a substance across a membrane down its concentration gradient with the aid of a transport protein. chemicalbook.com | Hypothesized to occur via uracil/thymine transporters due to structural similarities. semanticscholar.orgnih.gov |
| Active Transport | Movement of a substance across a membrane against its concentration gradient, requiring energy. | Less likely, but cannot be entirely ruled out without specific studies. |
Modulation of Cellular and Biochemical Pathways in Research Models
The effects of N,3-dimethylglutarimide on cellular and biochemical pathways are areas of ongoing investigation. Research in this domain aims to elucidate how the compound is metabolized and how it may influence cellular processes such as oxidative stress.
Research on Metabolic Pathways and Biotransformation (In Vitro/Animal Models)
Specific studies detailing the metabolic pathways and biotransformation of N,3-dimethylglutarimide in in vitro or animal models are limited. However, based on its chemical structure, several potential metabolic transformations can be predicted. Xenobiotic metabolism typically involves Phase I (functionalization) and Phase II (conjugation) reactions to increase water solubility and facilitate excretion. nih.gov
Potential Phase I reactions for N,3-dimethylglutarimide could include:
Hydrolysis: The imide bond in the glutarimide ring could be susceptible to enzymatic hydrolysis, leading to the opening of the ring to form a dicarboxylic acid derivative.
Oxidation: The methyl groups on the nitrogen and the glutarimide ring are potential sites for oxidation by cytochrome P450 enzymes, which could lead to the formation of hydroxylated metabolites. acs.org
Following Phase I reactions, the resulting metabolites could undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their polarity and facilitate their elimination from the body. acs.org
In vitro models, such as human liver microsomes or hepatocytes, are commonly used to study the metabolism of new chemical entities. acs.org Such studies would be necessary to identify the specific enzymes involved in the biotransformation of N,3-dimethylglutarimide and to characterize its metabolic profile. Animal models would provide further information on the in vivo disposition and excretion of the compound and its metabolites.
Exploration of Antioxidant Mechanisms and Oxidative Stress Response
There is a lack of direct research on the antioxidant mechanisms of N,3-dimethylglutarimide or its role in the oxidative stress response. However, some compounds containing a 1,3-dicarbonyl moiety, which is present in the glutarimide ring, have been reported to exhibit antioxidant activity. nih.gov The potential for N,3-dimethylglutarimide to act as an antioxidant would depend on its ability to donate a hydrogen atom or an electron to neutralize free radicals.
Conversely, some related compounds have been shown to induce oxidative stress. For example, 3-methylglutaric acid has been found to increase lipid peroxidation in rat brain synaptosomes. nih.gov This suggests that the metabolic products of N,3-dimethylglutarimide could potentially have pro-oxidant effects.
To determine the actual role of N,3-dimethylglutarimide in oxidative stress, further research is required. Such studies would involve assessing its ability to scavenge free radicals, its effects on the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase), and its impact on markers of oxidative damage in cellular or animal models.
Biological Activity and Molecular Mechanisms of N,3-Dimethylglutarimide in Research Models
Following a comprehensive review of scientific literature, no specific research data was found regarding the biological activity and molecular mechanisms of N,3-dimethylglutarimide, specifically concerning its effects on cell proliferation and viability.
Therefore, the requested article, including mechanistic investigations and data tables on the modulation of cell proliferation and viability by N,3-dimethylglutarimide in research assays, cannot be generated at this time.
To provide the requested detailed and scientifically accurate content, published research studies focusing on "Glutarimide, N,3-dimethyl-" are necessary. The current body of scientific literature does not appear to contain this specific information.
Application of N,3 Dimethylglutarimide in Medicinal Chemistry and Drug Discovery Research
Utilization as a Molecular Tool or Probe in Biological Systems
N,3-dimethylglutarimide and its analogs have emerged as crucial molecular tools, particularly in the burgeoning field of targeted protein degradation. The glutarimide (B196013) moiety is a key pharmacophore responsible for binding to the E3 ubiquitin ligase substrate receptor cereblon (CRBN) nih.gov. This interaction is fundamental to the mechanism of action of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide, which recruit specific proteins to the CRL4-CRBN E3 ubiquitin ligase complex for subsequent ubiquitination and proteasomal degradation researchgate.net.
The N-methylation of the glutarimide ring, as in N,3-dimethylglutarimide, has been shown to abolish binding to CRBN srce.hr. This property makes N-alkylated glutarimide derivatives invaluable as negative controls in chemical biology experiments. By comparing the cellular effects of a CRBN-binding glutarimide with its non-binding N-methylated counterpart, researchers can dissect the CRBN-dependent and independent activities of a compound. For instance, studies on N-alkylated lenalidomide derivatives have helped to delineate CRBN-independent effects on TNFα inhibition .
Furthermore, the glutarimide core can be functionalized to create chemical probes for studying E3 ligase biology. By attaching reporter tags such as fluorophores or biotin (B1667282) to the glutarimide scaffold, researchers can develop assays to monitor CRBN engagement and localization within cells nih.gov. These molecular probes are instrumental in high-throughput screening campaigns to identify novel CRBN ligands and in validating the mechanism of action of new protein degraders nih.gov.
Lead Compound Identification and Optimization Methodologies
The N,3-dimethylglutarimide scaffold represents a foundational structure for the discovery and optimization of new therapeutic agents, particularly those targeting CRBN.
The journey from a screening "hit" to a viable "lead" compound is a critical phase in drug discovery. For glutarimide-based compounds, hit-to-lead strategies often focus on enhancing their affinity and selectivity for CRBN and inducing the degradation of specific target proteins. A successful screening collaboration, for instance, can lead to the identification of a novel hit compound that serves as the basis for a lead optimization program dndi.org.
Compound prioritization involves a multi-parametric assessment of potency, selectivity, and drug-like properties. Promising hits are typically clustered into series based on their chemical scaffolds, and representative compounds from each series are subjected to a battery of in vitro assays. These assays assess not only target engagement and degradation but also preliminary ADME (absorption, distribution, metabolism, and excretion) properties to identify potential liabilities early in the process. For example, a project might prepare hundreds of novel compounds to form the basis for further optimization by a dedicated consortium dndi.org.
Structure-activity relationship (SAR) studies are central to the optimization of glutarimide-based lead compounds. By systematically modifying the chemical structure and observing the impact on biological activity, medicinal chemists can identify key molecular features that govern potency and selectivity. For CRBN ligands, SAR exploration often focuses on modifications to the glutarimide ring and the appended functionalities.
Key SAR insights for glutarimide-based CRBN ligands include:
The Glutarimide NH: The unsubstituted imide nitrogen is crucial for CRBN binding, as N-methylation abrogates this interaction srce.hr.
Substitutions on the Glutarimide Ring: Modifications at the 3-position of the glutarimide ring can influence binding affinity and neosubstrate recruitment.
Appended Moieties: The nature of the group attached to the glutarimide ring is a primary determinant of which "neosubstrate" proteins are recruited for degradation. For example, the isoindolinone moiety of lenalidomide promotes the recruitment of transcription factors Ikaros and Aiolos .
| Compound | Modification | Effect on CRBN Binding | Impact on Neosubstrate Recruitment |
|---|---|---|---|
| Glutarimide | Core scaffold | Binds to CRBN | Minimal |
| N-Methylglutarimide | Methylation of imide nitrogen | Abolishes binding | N/A |
| Lenalidomide | Addition of isoindolinone moiety | High affinity | Recruits Ikaros and Aiolos |
Computational methods play an increasingly important role in accelerating the lead optimization process for glutarimide-based compounds.
Virtual Screening: This technique involves the computational screening of large chemical libraries to identify molecules that are predicted to bind to a biological target, such as CRBN. Structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock and score potential ligands mdpi.commdpi.com. For instance, virtual screening of compound libraries can identify novel glutarimide-containing hits that can serve as starting points for medicinal chemistry efforts researchgate.netnih.gov.
Generative Models: Artificial intelligence and machine learning are being leveraged to design novel molecules with desired properties. Generative models can learn the underlying patterns in chemical data to propose new molecular structures that are likely to be active against a specific target nih.gov. These models can be used to explore vast chemical spaces and generate diverse sets of glutarimide derivatives with predicted high affinity for CRBN and favorable drug-like properties arxiv.orgarxiv.org.
Preclinical Pharmacological Investigations and ADME Research
Before a lead compound can advance to clinical trials, it must undergo rigorous preclinical evaluation of its pharmacological and pharmacokinetic properties.
Understanding the metabolic fate of a drug candidate is crucial for predicting its in vivo behavior. In vitro metabolic stability assays are a cornerstone of preclinical ADME studies srce.hrwuxiapptec.comproventainternational.commdpi.com.
| Parameter | Description | Typical Assay System | Endpoint |
|---|---|---|---|
| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. | Liver Microsomes, Hepatocytes | µL/min/mg protein or µL/min/10^6 cells |
| Half-life (t1/2) | The time it takes for the concentration of the drug to be reduced by half. | Liver Microsomes, Hepatocytes | minutes |
Metabolite Identification: Identifying the metabolites of a drug candidate is essential for understanding its biotransformation pathways and for assessing the potential for the formation of active or toxic metabolites nih.gov. These studies are typically conducted by incubating the compound with hepatocytes or liver S9 fractions and analyzing the resulting mixture using high-resolution mass spectrometry (HRMS) to identify and characterize the chemical structures of the metabolites nih.govnih.gov. Common metabolic transformations include oxidation, hydroxylation, and conjugation with molecules like glucuronic acid. For a compound like N,3-dimethylglutarimide, potential metabolic pathways could involve hydroxylation of the methyl groups or the glutarimide ring, followed by further conjugation.
Pharmacokinetic Parameter Research in Pre-clinical Animal Models (excluding human clinical data)
Searches for preclinical pharmacokinetic studies of N,3-dimethylglutarimide in animal models did not yield any specific data. There are no available publications detailing its absorption, distribution, metabolism, and excretion (ADME) profile in common preclinical species such as rats or mice. Consequently, key pharmacokinetic parameters like plasma clearance, volume of distribution, half-life, and oral bioavailability for N,3-dimethylglutarimide have not been documented.
General preclinical studies underscore the importance of using animal models to understand the pharmacokinetic and pharmacodynamic properties of new drug candidates before human trials. researchgate.netfrontiersin.org Such studies are fundamental to predicting a compound's behavior and potential efficacy. However, no such investigations appear to have been published for N,3-dimethylglutarimide.
Development of Specialized Analytical Techniques for Research and Discovery (e.g., Biosensing Applications)
No specialized analytical methods or biosensors developed specifically for the detection and quantification of N,3-dimethylglutarimide were found in the reviewed literature. While biosensors for various biomolecules and chemical compounds are a field of active research, including those using flexible polyimide electrodes, none have been reported for this specific compound. researchgate.netfao.org
The development of sensitive and selective analytical techniques is a critical component of drug discovery, enabling accurate measurement in biological matrices during pharmacokinetic and other studies. The absence of such methods for N,3-dimethylglutarimide further suggests a lack of research and development focus on this particular molecule.
Future Research Directions and Emerging Areas for N,3 Dimethylglutarimide
Exploration of Novel Glutarimide (B196013) Scaffolds and Chemical Space Expansion
A primary avenue for future research lies in the systematic expansion of the chemical space around the N,3-dimethylglutarimide core. The goal is to generate novel analogs and derivatives with potentially enhanced potency, selectivity, or novel biological activities. This involves moving beyond simple substitutions to create more complex and diverse molecular architectures.
Detailed research efforts will focus on strategic modifications to the N,3-dimethylglutarimide scaffold. Methods like C-H functionalization can offer direct and efficient pathways to transform the relatively simple and abundant glutarimide core into more complex, value-added molecules. eurekalert.org This approach allows for the creation of new chemical pathways for synthesizing derivatives that were previously difficult to access. eurekalert.org Researchers are actively working to generate new series of glutarimide-based ligands to expand the chemical toolkit for applications like targeted protein degradation. nih.gov The synthesis of heteroaryl glutarimides, for instance, has identified compounds with potent binding to key biological targets like Cereblon (CRBN), indicating that these novel scaffolds could be valuable starting points for discovering new therapeutics. acs.orgnih.gov
The table below illustrates potential modification strategies for the N,3-dimethylglutarimide scaffold to expand its chemical diversity.
| Modification Site | Strategy | Potential Outcome | Relevant Research Area |
|---|---|---|---|
| Glutarimide Ring (C4/C5 positions) | Introduction of alkyl, aryl, or heteroaryl groups | Alter binding affinity and selectivity for target proteins | Structure-Activity Relationship (SAR) Studies |
| N1-position Nitrogen | Substitution of the methyl group with larger alkyl chains or cyclic structures | Modify cell permeability and pharmacokinetic properties | Medicinal Chemistry, Pharmacokinetics |
| C3-position Methyl Group | Bioisosteric replacement (e.g., with CF3, ethyl) | Enhance metabolic stability and target engagement | Drug Metabolism, Chemical Biology |
| Glutarimide Ring | Spirocyclization or fusion with other ring systems | Create rigid analogs to lock in bioactive conformations | Synthetic Organic Chemistry |
Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level
A deep understanding of how N,3-dimethylglutarimide interacts with biological systems at the molecular level is critical. Future research must move beyond preliminary activity screens to detailed mechanistic studies. The discovery that the glutarimide ring is central to the interaction with proteins like Cereblon (CRBN) has paved the way for more focused investigations. nih.gov
Key research objectives will include identifying the direct binding partners of N,3-dimethylglutarimide and its downstream effects. Advanced techniques such as X-ray crystallography and cryo-electron microscopy will be essential to solve the three-dimensional structures of the compound in complex with its target proteins. nih.gov These structural insights provide a precise map of the binding interactions, including crucial hydrogen bonds and hydrophobic contacts, which is invaluable for guiding the rational design of second-generation molecules with improved properties. nih.gov Furthermore, understanding the structural dynamics of target proteins, which can exhibit significant flexibility, is crucial, as it can influence how and if a ligand can dock effectively into a binding site. nih.gov Computational methods like molecular dynamics simulations will complement experimental data by providing insights into the dynamic nature of these interactions.
Integration of Artificial Intelligence and Machine Learning in Glutarimide-Focused Drug Discovery
In the context of N,3-dimethylglutarimide research, AI/ML can be applied in several key areas:
Target Identification: AI algorithms can analyze genomic and proteomic data to identify and validate novel biological targets for which N,3-dimethylglutarimide or its derivatives might be effective. nih.gov
Virtual Screening: ML models can rapidly screen massive virtual libraries of glutarimide analogs to predict their binding affinity for specific targets, prioritizing a smaller, more manageable number of compounds for chemical synthesis and experimental testing. mdpi.com
Lead Optimization: Generative AI models can design novel N,3-dimethylglutarimide derivatives with optimized properties, such as enhanced biological activity, better metabolic stability, and lower toxicity. pharmaceutical-technology.com These models learn from existing chemical data to propose molecules with a high probability of success. mdpi.com
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can establish robust correlations between the chemical structures of glutarimide derivatives and their biological activities, guiding more effective lead optimization. nih.gov
The table below outlines specific AI/ML applications in the drug discovery process for N,3-dimethylglutarimide.
| Discovery Phase | AI/ML Application | Objective | Potential Impact |
|---|---|---|---|
| Early Discovery | Deep Learning Analysis of Biological Data | Identify and validate novel protein targets | Expansion of therapeutic possibilities |
| Hit Identification | Virtual High-Throughput Screening | Predict binding of virtual compounds to a target | Reduces time and cost of initial screening |
| Lead Optimization | Generative Adversarial Networks (GANs) | Design novel molecules with desired properties | Accelerates development of optimized drug candidates |
| Preclinical Development | ADMET Prediction Models | Forecast absorption, distribution, metabolism, and toxicity | Reduces late-stage failures by identifying issues early |
Novel Applications of N,3-Dimethylglutarimide in Chemical Biology and Material Science
The utility of the glutarimide scaffold is not limited to drug discovery. Future research should explore the application of N,3-dimethylglutarimide in the broader fields of chemical biology and material science.
In chemical biology, N,3-dimethylglutarimide can be developed into chemical probes to study cellular processes. For example, by attaching a fluorescent dye or a biotin (B1667282) tag, these probes can be used to visualize and isolate target proteins from cell lysates, helping to further elucidate their biological functions. The development of new reagents for incorporating heterocyclic fragments into the glutarimide core is a key step toward creating building blocks for advanced chemical tools like PROTACs (Proteolysis-targeting chimeras). nih.gov
In material science, the incorporation of glutarimide moieties into polymers can yield materials with unique properties. Research has already demonstrated the synthesis of novel, thermally stable, soluble polysilsesquioxanes bearing glutarimide side-chain groups. mdpi.com These hybrid organic-inorganic polymers combine the thermal stability and mechanical strength of silsesquioxanes with the functionality of the glutarimide group. mdpi.com N,3-dimethylglutarimide could be used as a monomer or functional side-chain in the synthesis of new polymers, such as polyimides or polyamides, potentially leading to materials with enhanced thermal resistance, specific optical properties, or utility as advanced coatings and insulating layers. mdpi.com
Multidisciplinary Research Collaborations for Comprehensive Compound Analysis
The complexity of modern scientific research necessitates a collaborative approach to fully investigate the potential of a compound like N,3-dimethylglutarimide. Future progress will heavily rely on forming multidisciplinary teams that bring together a diverse range of expertise.
Effective collaborations will bridge the gap between different scientific disciplines. For instance, a project could involve:
Synthetic Organic Chemists: To devise novel and efficient routes to synthesize N,3-dimethylglutarimide and its derivatives. eurekalert.org
Computational Chemists: To perform molecular modeling, virtual screening, and apply AI/ML algorithms to predict compound properties and guide experimental work. eurekalert.orgmdpi.com
Structural Biologists: To determine the high-resolution structures of the compound bound to its biological targets.
Cell Biologists and Pharmacologists: To evaluate the biological activity of the compounds in cellular and animal models.
Material Scientists: To explore the incorporation of the compound into novel polymers and materials.
Such collaborations between academic researchers and scientists in the pharmaceutical industry are crucial for translating fundamental discoveries into tangible applications. eurekalert.orgmdpi.com By combining knowledge and resources, these teams can accelerate the research and development process, from initial concept to potential clinical or industrial use.
Q & A
Basic: What are the recommended synthetic strategies for N,3-dimethyl glutarimide derivatives?
Methodological Answer:
N,3-Dimethyl glutarimide derivatives can be synthesized via multicomponent combinatorial libraries. A one-pot approach using glutarimide-containing aldehydes, amidines, and isocyanides in the presence of Lewis or Brønsted acids enables rapid diversification of the glutarimide core. This method minimizes side reactions and improves yields compared to stepwise syntheses, particularly for sensitive glutarimide moieties . Post-synthetic modifications (e.g., amidation, alkylation) can further expand structural diversity.
Advanced: How can structure-activity relationship (SAR) studies be designed for N,3-dimethyl glutarimide-based molecular glues?
Methodological Answer:
SAR studies require systematic variation of substituents on the glutarimide core and adjacent functional groups. For example:
- Core modifications: Introduce electron-withdrawing/donating groups at positions 1, 3, or 5 to assess effects on CRBN (Cereblon) binding affinity.
- Side-chain engineering: Attach heterocyclic or aromatic moieties to evaluate proteasome recruitment efficiency.
High-throughput screening (HTS) using CRBN-dependent degradation assays (e.g., WEE1 ubiquitination) combined with molecular docking simulations can identify critical binding motifs .
Basic: What analytical techniques are critical for characterizing N,3-dimethyl glutarimide purity and structure?
Methodological Answer:
- Spectroscopy:
- Chromatography:
- HPLC/LC-MS: Assess purity and detect trace intermediates.
- Thermal Analysis:
Advanced: How to resolve contradictions in cytotoxicity data for N,3-dimethyl glutarimide analogs?
Methodological Answer:
Discrepancies often arise from assay conditions or cell line specificity. Mitigation strategies include:
- Standardized protocols: Use identical cell lines (e.g., HepG2 for liver toxicity), passage numbers, and incubation times.
- Mechanistic studies: Compare apoptosis vs. necrosis markers (e.g., caspase-3 activation vs. LDH release).
- Dose-response curves: Calculate IC₅₀ values across multiple replicates to identify outliers .
Basic: What safety precautions are essential when handling N,3-dimethyl glutarimide in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of vapors/aerosols.
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid water flushing to prevent drainage contamination .
Advanced: How to evaluate the in vivo pharmacokinetics of N,3-dimethyl glutarimide derivatives?
Methodological Answer:
- Animal models: Administer compounds via oral/gavage routes in rodents and collect plasma/tissue samples at timed intervals.
- Bioanalytical methods:
- LC-MS/MS: Quantify compound levels in biological matrices.
- Metabolite profiling: Identify phase I/II metabolites using high-resolution mass spectrometry (HRMS).
- PK parameters: Calculate AUC, Cmax, and half-life (t½) to optimize dosing regimens .
Basic: How to manage and share research data for N,3-dimethyl glutarimide studies?
Methodological Answer:
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Repositories: Upload spectral data (NMR, MS) to Chemotion or RADAR4Chem.
- Metadata standards: Include synthesis protocols, assay conditions, and instrument parameters.
- ELNs: Use platforms like Chemotion ELN for real-time collaboration and version control .
Advanced: What computational methods predict the binding affinity of N,3-dimethyl glutarimide to CRBN?
Methodological Answer:
- Molecular Dynamics (MD): Simulate CRBN-ligand interactions under physiological conditions (e.g., solvation, pH 7.4).
- Docking software: Use AutoDock Vina or Schrödinger Glide to screen virtual libraries.
- Free energy calculations: Apply MM-PBSA/GBSA to estimate binding ΔG values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
